molecular formula C18H15N3O4 B2744434 2-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898463-39-3

2-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No. B2744434
CAS RN: 898463-39-3
M. Wt: 337.335
InChI Key: DQTSSEDDBDPNHV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound involves a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. It includes a pyrrolo[3,2,1-ij]quinolin-8-yl group, which is a type of heterocyclic compound . The exact 3D structure can be determined using techniques such as X-ray crystallography, but such data is not available in the current search results.

Scientific Research Applications

Antitumor Activity

The compound’s unique structure makes it a promising candidate for antitumor research. Studies have shown that derivatives containing the pyrroloquinoline scaffold exhibit antitumor effects . Researchers are investigating its potential as a targeted therapy for specific cancer types.

Antimicrobial Properties

The benzamide moiety in this compound contributes to its antimicrobial activity. It has demonstrated effectiveness against bacteria, fungi, and other pathogens . Scientists are exploring its use in developing novel antibiotics or antifungal agents.

Antiviral Applications

The presence of the pyrroloquinoline ring system suggests potential antiviral properties. Researchers are evaluating its efficacy against viral infections, including RNA viruses . Further studies are needed to elucidate its mechanism of action and optimize its antiviral activity.

Antioxidant Potential

Compounds with similar structures often exhibit antioxidant properties. Investigations are underway to determine whether this compound can scavenge free radicals and protect cells from oxidative damage .

Anti-Inflammatory Effects

Given the prevalence of inflammatory diseases, compounds that modulate inflammation are highly sought after. Researchers are studying the anti-inflammatory potential of this compound, aiming to develop new therapeutics .

EGFR Inhibition

Recent patents highlight the compound’s role as an EGFR (epidermal growth factor receptor) inhibitor. EGFR plays a crucial role in cancer progression, and inhibiting it can be therapeutically beneficial. Researchers are exploring its use in cancer treatment.

Other Biological Activities

While the above areas are well-documented, there may be additional applications. Researchers continue to investigate its effects on other biological processes, such as wound healing, neuroprotection, and metabolic disorders.

properties

IUPAC Name

2-nitro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c22-16-10-12-9-13(8-11-4-3-7-20(16)17(11)12)19-18(23)14-5-1-2-6-15(14)21(24)25/h1-2,5-6,8-9H,3-4,7,10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTSSEDDBDPNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=CC=C4[N+](=O)[O-])CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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